Erythro-3,4-dichloromethylphenidate hydrochloride
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Overview
Description
Erythro-3,4-dichloromethylphenidate hydrochloride is a potent stimulant drug from the phenidate class, closely related to methylphenidate. It acts as a serotonin-norepinephrine-dopamine reuptake inhibitor, with a long duration of action . This compound has been sold online as a designer drug and is known for its increased potency and duration compared to its analogues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of erythro-3,4-dichloromethylphenidate hydrochloride involves the chlorination of methylphenidate at the meta- and para-positions on the phenyl ring . This process results in a significant increase in potency and duration of action. The synthetic route typically involves the following steps:
Chlorination: Methylphenidate is subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride.
Purification: The chlorinated product is then purified using techniques such as recrystallization or chromatography.
Hydrochloride Formation: The purified product is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The production process is optimized for cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions: Erythro-3,4-dichloromethylphenidate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenidate derivatives.
Scientific Research Applications
Erythro-3,4-dichloromethylphenidate hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of detection methods.
Biology: Studied for its effects on neurotransmitter systems and potential therapeutic applications.
Medicine: Investigated for its potential use in treating attention-deficit hyperactivity disorder (ADHD) and other neurological conditions.
Industry: Used in the development of novel psychoactive substances and designer drugs.
Mechanism of Action
Erythro-3,4-dichloromethylphenidate hydrochloride exerts its effects by inhibiting the reuptake of serotonin, norepinephrine, and dopamine. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission. The compound targets the serotonin transporter, norepinephrine transporter, and dopamine transporter, thereby modulating the activity of these neurotransmitter systems .
Comparison with Similar Compounds
Erythro-3,4-dichloromethylphenidate hydrochloride is unique due to its increased potency and duration of action compared to other phenidate analogues. Similar compounds include:
Methylphenidate: A widely prescribed stimulant for ADHD with a shorter duration of action.
3,4-Dichloromethylphenidate: An analogue with similar properties but different stereochemistry.
HDMP-28 and HDEP-28: Other phenidate analogues with serotoninergic activity.
This compound stands out due to its high affinity for the serotonin transporter and its potent serotoninergic activity, which is rare among phenidates .
Properties
Molecular Formula |
C14H17Cl2NO2 |
---|---|
Molecular Weight |
302.2 g/mol |
IUPAC Name |
methyl (2S)-2-(3,4-dichlorophenyl)-2-[(2R)-piperidin-2-yl]acetate |
InChI |
InChI=1S/C14H17Cl2NO2/c1-19-14(18)13(12-4-2-3-7-17-12)9-5-6-10(15)11(16)8-9/h5-6,8,12-13,17H,2-4,7H2,1H3/t12-,13+/m1/s1 |
InChI Key |
JUKMAYKVHWKRKY-OLZOCXBDSA-N |
Isomeric SMILES |
COC(=O)[C@H]([C@H]1CCCCN1)C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
COC(=O)C(C1CCCCN1)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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